molecular formula C12H10ClFN2O2 B1603096 ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 288252-75-5

ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1603096
CAS No.: 288252-75-5
M. Wt: 268.67 g/mol
InChI Key: LZIXVIYLNWXTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10ClFN2O2 and its molecular weight is 268.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

288252-75-5

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3

InChI Key

LZIXVIYLNWXTHN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)Cl

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate (5.4 g) was dissolved in 12N hydrochloric acid, and aqueous solution (10 ml) containing sodium nitrite (4.5 g) was added dropwise thereto under ice-cooling, which was followed by stirring for 2 h. An aqueous solution (10 ml) containing copper(I) chloride (10.7 g) was added and the mixture was stirred for 30 min. The mixture was warmed to room temperature and stirred further for 2 h. Solid was filtered off with Celite and ethyl acetate was added to the filtrate to separate the organic layer. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. n-Hexane was added to the obtained residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-4-carboxylate (3.5 g), melting point: 70–72° C.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
copper(I) chloride
Quantity
10.7 g
Type
catalyst
Reaction Step Three

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